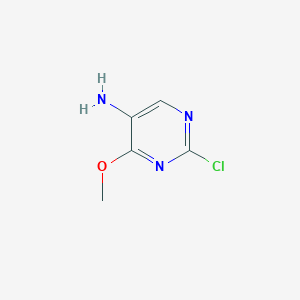amino}pyridine-4-boronic acid CAS No. 2377609-94-2](/img/structure/B2999101.png)
2-{[(Tert-butoxy)carbonyl](methyl)amino}pyridine-4-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{(Tert-butoxy)carbonylamino}pyridine-4-boronic acid is an organoboron compound that has gained attention in the field of organic synthesis. It is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of various organic molecules .
作用机制
Target of Action
Boronic acids and their derivatives are known to be key components in suzuki–miyaura cross-coupling reactions . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a key process in the synthesis of various organic compounds .
Result of Action
The compound’s involvement in the suzuki–miyaura cross-coupling reaction suggests it plays a role in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-{(Tert-butoxy)carbonylamino}pyridine-4-boronic acid. For instance, boronic esters are sensitive to hydrolysis under mild acidic or basic conditions, as well as to proteodeboronation, oxidation, and nucleophilic attack . These factors should be considered when using this compound in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The Boc group is added to the amine under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The boronic acid group can be introduced through hydroboration, which involves the addition of a boron-hydrogen bond over an alkene or alkyne .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
2-{(Tert-butoxy)carbonylamino}pyridine-4-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly in the presence of palladium catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki–Miyaura coupling, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki–Miyaura coupling typically results in the formation of biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学研究应用
2-{(Tert-butoxy)carbonylamino}pyridine-4-boronic acid has several scientific research applications:
Biology: The compound can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of pharmaceuticals, particularly those that require complex organic synthesis.
Industry: The compound is used in the production of advanced materials and fine chemicals.
相似化合物的比较
Similar Compounds
Phenylboronic acid: Another boronic acid used in Suzuki–Miyaura coupling, but without the Boc-protected amine group.
4-Bromopyridine: A pyridine derivative used in similar coupling reactions but lacks the boronic acid functionality.
Uniqueness
2-{(Tert-butoxy)carbonylamino}pyridine-4-boronic acid is unique due to its combination of a Boc-protected amine and a boronic acid group. This dual functionality allows for selective reactions and protection of sensitive groups during synthesis .
属性
IUPAC Name |
[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridin-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-11(2,3)18-10(15)14(4)9-7-8(12(16)17)5-6-13-9/h5-7,16-17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRCIWLKYIWMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N(C)C(=O)OC(C)(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methylbenzyl)-2-[(3-methyl-4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2999021.png)


![9-(3-chlorophenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydrotetrazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2999026.png)


![4-cyano-N-(6-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2999033.png)

![N~6~-(4-fluorophenyl)-1-methyl-N~4~-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2999035.png)
![N-(5-chloro-2-methoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2999036.png)

![2-(2-fluorobenzyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2999040.png)
